(6,8-Dibromochroman-3-YL)methanamine
Description
The Chroman Heterocyclic System: Significance in Organic Synthesis and Molecular Design
The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netresearchgate.net Heterocyclic compounds, in general, form the backbone of a vast array of pharmaceuticals and biologically active molecules. derpharmachemica.comlongdom.org The chroman moiety, in particular, is found in a variety of natural products with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. researchgate.net
The significance of the chroman system in molecular design stems from its rigid, yet three-dimensional, structure which allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, contributing to the binding affinity of chroman-containing molecules to proteins and enzymes. The synthetic versatility of the chroman ring allows for its incorporation into more complex molecular frameworks, making it a valuable building block for the synthesis of novel therapeutic agents. researchgate.net
Strategic Importance of Halogenated Aromatic Scaffolds in Chemical Transformations
The introduction of halogen atoms, such as bromine, onto an aromatic scaffold is a widely employed strategy in medicinal chemistry and materials science. researchgate.netnih.gov Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. researchgate.net The carbon-bromine bond is relatively stable, yet it can also serve as a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for constructing complex molecular architectures.
The presence of two bromine atoms on the aromatic ring of (6,8-Dibromochroman-3-YL)methanamine offers several strategic advantages. It provides two potential sites for functionalization, allowing for the creation of diverse molecular libraries for screening purposes. Moreover, the electronic effects of the bromine atoms can influence the reactivity of the entire molecule, including the chroman ring and the aminomethyl group. The position of the bromine atoms at the 6 and 8 positions of the chroman scaffold can also induce specific conformational preferences, which can be exploited in rational drug design. acs.org The use of brominated compounds is a well-established tool for enhancing the potency of bioactive agents. researchgate.net
The Aminomethyl Moiety in Complex Molecule Construction
The aminomethyl group (-CH2NH2) is a fundamental building block in organic synthesis, providing a primary amine functionality that is both a nucleophile and a base. This moiety is a key component in a vast number of biologically active compounds and serves as a versatile precursor for the synthesis of a wide range of nitrogen-containing molecules. nih.gov The introduction of an aminomethyl group can significantly impact a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.
In the context of (6,8-Dibromochroman-3-YL)methanamine, the aminomethyl group, attached to the chiral center at the 3-position of the chroman ring, introduces a key point for diversification. It can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of derivatives. The aminomethyl group can also be a crucial pharmacophoric element, directly interacting with biological targets. nih.gov Its presence offers a handle for further chemical elaboration and the construction of more complex ring systems. acs.org
Research Imperatives and Scope for the Synthesis and Reactivity of (6,8-Dibromochroman-3-YL)methanamine
Given the individual importance of its structural components, the synthesis and study of the reactivity of (6,8-Dibromochroman-3-YL)methanamine present a compelling research objective. The primary research imperative is the development of an efficient and stereoselective synthetic route to this compound. This would likely involve the construction of the chroman ring, followed by bromination and the introduction of the aminomethyl group, or a convergent approach where functionalized building blocks are combined.
Properties
Molecular Formula |
C10H11Br2NO |
|---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
(6,8-dibromo-3,4-dihydro-2H-chromen-3-yl)methanamine |
InChI |
InChI=1S/C10H11Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h2-3,6H,1,4-5,13H2 |
InChI Key |
SGWPMFUMHIBQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2Br)Br)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,8 Dibromochroman 3 Yl Methanamine
Retrosynthetic Strategies for the (6,8-Dibromochroman-3-YL)methanamine Architecture
Retrosynthetic analysis of (6,8-Dibromochroman-3-YL)methanamine reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections involve the aminomethyl side chain and the formation of the chroman ring system itself.
A primary disconnection can be made at the C3-Cα bond of the aminomethyl group, suggesting a precursor such as a 3-functionalized chroman. This functional group could be a nitrile, an azide (B81097), or a protected hydroxymethyl group, which can be converted to the primary amine. An alternative disconnection at the C-N bond points to a chroman derivative with a leaving group at the α-position, susceptible to nucleophilic substitution by an amine equivalent like ammonia (B1221849) or a protected amine.
A more fundamental disconnection breaks the chroman ring at the ether linkage. This leads back to a 2-(3-halopropyl)-3,5-dibromophenol intermediate, which can undergo an intramolecular Williamson ether synthesis. Further deconstruction of this intermediate by disconnecting the C-C bond of the propyl sidechain suggests two primary building blocks: a dibrominated phenol (B47542) derivative and a three-carbon synthon containing the future aminomethyl moiety. The regioselective bromination can be planned either at an early stage on the phenolic starting material or at a later stage on the formed chroman core.
Formation of the Dibromochroman Core: Modern Synthetic Approaches
The construction of the dibrominated chroman scaffold is a critical step that can be achieved through various modern synthetic routes, focusing on efficiency and control.
Recent advances have moved beyond classical methods, emphasizing catalytic and atom-economical approaches to the chroman core. Organo-photoredox catalysis, for example, enables a (4+2) radical annulation of N-hydroxyphthalimide esters with electron-deficient olefins under mild conditions to form functionalized chromans. rsc.org Another powerful strategy involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes, which proceeds at room temperature with low catalyst loading to provide a diverse range of chromane (B1220400) derivatives. chemrxiv.org Phosphine-catalyzed reactions, such as the cyclization of salicylaldehydes with allenic esters, also provide a mild and efficient route to the chroman skeleton. nih.gov These catalytic methods offer significant advantages in terms of reaction conditions and substrate scope.
| Methodology | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Organo-photoredox Radical Annulation | Photocatalyst (e.g., Eosin Y) | Utilizes visible light; mild conditions; forms functionalized chromans. | rsc.org |
| Triflimide-Catalyzed Annulation | Triflimide (HNTf₂) | Low catalyst loading (5 mol%); proceeds at room temperature; uses simple starting materials. | chemrxiv.org |
| Phosphine-Catalyzed Cyclization | Tri-n-butylphosphine (P(nBu)₃) | Reacts salicylaldehydes with allenic esters under mild conditions. | nih.gov |
| Cascade Radical Annulation | (NH₄)₂S₂O₈ | Metal-free synthesis of chroman-4-ones from 2-(allyloxy)arylaldehydes. | mdpi.com |
The introduction of two bromine atoms specifically at the C-6 and C-8 positions of the chroman ring is dictated by the directing effects of the activating ether oxygen. The oxygen atom strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho (C-8) and para (C-6) positions.
This regioselectivity is well-documented in the synthesis of related structures. For instance, the synthesis of 6,8-dibromo-2-pentylchroman-4-one, a potent SIRT2 inhibitor, demonstrates the feasibility of this specific bromination pattern. nih.gov The reaction typically employs electrophilic brominating agents. Common reagents include molecular bromine (Br₂) in a suitable solvent, N-Bromosuccinimide (NBS) often with a catalyst, or pyridinium (B92312) tribromide (Py·Br₃), which is a milder and more manageable solid reagent. nih.govacs.org The choice of reagent and reaction conditions can be optimized to achieve high yields of the desired 6,8-dibrominated product while minimizing over-bromination or side reactions.
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CH₃CN or CCl₄, often with a radical initiator or acid catalyst. | Selective brominating agent, easy to handle. | nih.gov |
| Pyridinium Tribromide (Py·Br₃) | THF or DMF. | Solid reagent, provides a controlled release of Br₂, milder than liquid bromine. | nih.govacs.org |
| Molecular Bromine (Br₂) | Acetic acid or CH₂Cl₂. | Highly reactive, cost-effective. Requires careful handling. | nih.gov |
Stereocontrolled Introduction of the Aminomethyl Group at C-3
Achieving stereocontrol at the C-3 position is crucial for synthesizing enantiopure (6,8-Dibromochroman-3-YL)methanamine. This can be accomplished through either asymmetric catalysis, which creates the chiral center directly, or diastereoselective strategies that leverage a pre-existing source of chirality.
Asymmetric catalysis offers the most direct route to enantiomerically enriched products from prochiral starting materials. An exemplary approach is the organocatalytic oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. researchgate.net This reaction, often catalyzed by a squaramide-cinchona bifunctional catalyst, can produce highly functionalized chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net The resulting nitro group at C-3 can then be readily reduced to the required aminomethyl functionality. Another strategy involves the asymmetric indium-mediated intramolecular cyclization of chiral hydrazones, which delivers chromanes with exceptional diastereoselectivity (dr >99:1), setting the stereocenter at C-3 early in the synthesis. nih.gov These methods represent the state-of-the-art in creating chiral chroman derivatives.
Diastereoselective methods rely on a source of chirality, either within the substrate or from a chiral auxiliary, to direct the formation of the new stereocenter. A powerful modern technique is the "hydrogen borrowing" or "borrowing hydrogen" catalysis. For example, a ruthenium(II) PNP-type pincer catalyst (Ru-Macho) can facilitate the amination of racemic secondary alcohols with a chiral amine source, such as Ellman's chiral tert-butanesulfinamide. nih.govsemanticscholar.org This process occurs with high diastereoselectivity (>95:5 dr) and involves the temporary oxidation of the alcohol to a ketone, condensation with the sulfinamide, and subsequent diastereoselective reduction. nih.gov Applying this logic, a racemic 3-hydroxymethyl-6,8-dibromochroman could be converted into a single diastereomer of the desired amine. Following the reaction, the chiral auxiliary can be cleaved to reveal the primary amine. This approach provides an effective pathway to control the stereochemistry at the C-3 position.
| Strategy | Method Example | Source of Chirality | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Catalysis | Organocatalytic oxa-Michael-nitro-Michael domino reaction | Chiral catalyst (e.g., squaramide-cinchona derivative) | High enantioselectivity (up to 99% ee) | researchgate.net |
| Diastereoselective Amination | Ru-catalyzed "Borrowing Hydrogen" amination | Chiral auxiliary (e.g., Ellman's sulfinamide) | High diastereoselectivity (>95:5 dr) | nih.govsemanticscholar.org |
| Substrate-Controlled Cyclization | Asymmetric indium-mediated intramolecular cyclization | Chiral hydrazone derived from a chiral auxiliary | Excellent diastereoselectivity (>99:1 dr) | nih.gov |
Enantioselective Reductive Amination Methodologies
Transition metal catalysis has been extensively explored for the asymmetric hydrogenation of imines, which is the key step in reductive amination. Chiral ligands complexed with metals such as iridium, rhodium, and ruthenium have demonstrated high efficacy in delivering chiral amines with excellent enantioselectivity. For the synthesis of (6,8-Dibromochroman-3-YL)methanamine, a hypothetical catalytic system could employ a chiral phosphine (B1218219) ligand in conjunction with a transition metal precursor to facilitate the asymmetric reduction of the imine formed in situ from 6,8-dibromochroman-3-one and a nitrogen source.
Biocatalysis offers a compelling alternative to traditional chemical catalysis for enantioselective reductive amination. Enzymes, particularly transaminases, have emerged as powerful tools for the synthesis of chiral amines due to their exceptional stereoselectivity and mild reaction conditions. A potential biocatalytic route to (6,8-Dibromochroman-3-YL)methanamine would involve the use of a specific ω-transaminase to catalyze the asymmetric amination of 6,8-dibromochroman-3-one, using an amine donor such as alanine.
The following table summarizes representative catalytic systems that could be adapted for the enantioselective reductive amination of 6,8-dibromochroman-3-one, based on successful applications with analogous ketone substrates.
| Catalyst System | Chiral Ligand/Enzyme | Reducing Agent | Typical Substrate | Potential Application |
| Iridium-based | Chiral Phosphino-oxazoline Ligands | H₂ | N-Aryl Imines | High enantioselectivity in the hydrogenation of the imine intermediate. |
| Rhodium-based | Chiral Diphosphine Ligands | H₂ | α-Keto Acid Derivatives | Potential for high turnover numbers and good enantiomeric excess. |
| Biocatalytic | ω-Transaminase | Alanine (Amine Donor) | Tetralones and Chromanones | High enantioselectivity under mild, aqueous conditions. acs.org |
Innovative Reaction Technologies in the Synthesis of (6,8-Dibromochroman-3-YL)methanamine
The integration of innovative reaction technologies can offer significant advantages in terms of reaction control, efficiency, and safety in the synthesis of complex molecules like (6,8-Dibromochroman-3-YL)methanamine.
Flow chemistry, or continuous flow synthesis, provides a powerful platform for conducting chemical reactions in a continuous stream through a reactor. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.
In the context of synthesizing (6,8-Dibromochroman-3-YL)methanamine, a multi-step flow process could be envisioned. For instance, the bromination of the chroman ring system, followed by the reductive amination step, could be performed sequentially in a continuous flow setup. This approach would minimize the handling of hazardous reagents like bromine and allow for the rapid optimization of reaction conditions to maximize the yield and purity of the final product.
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the activation of stable chemical bonds under mild conditions. iitj.ac.in This methodology relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer processes, thereby generating highly reactive radical intermediates.
For the synthesis of (6,8-Dibromochroman-3-YL)methanamine, photoredox catalysis could be employed for the functionalization of the chroman scaffold. iitj.ac.innih.gov For example, a C-H functionalization reaction at the 3-position of the 6,8-dibromochroman ring could introduce a suitable precursor for the aminomethyl group. This approach could offer a more direct and atom-economical route compared to traditional multi-step sequences. Research has demonstrated the utility of photoredox catalysis in the synthesis of chroman-4-one scaffolds through radical cascade cyclization strategies. iitj.ac.in
Electrochemical synthesis offers a green and efficient alternative to conventional chemical methods for halogenation reactions. In the case of preparing the 6,8-dibromochroman precursor, electrochemical bromination of the chroman ring can be achieved by the anodic oxidation of a bromide salt. nih.gov This method avoids the direct use of hazardous elemental bromine and allows for precise control over the degree of bromination by adjusting the applied current and reaction time.
A two-phase electrolysis system could be particularly effective, where the chroman substrate is dissolved in an organic solvent and the bromide source is in an aqueous phase. sci-hub.st This technique has been successfully applied to the regioselective bromination of various aromatic compounds with high yields and selectivity. sci-hub.stcecri.res.in
The table below outlines typical conditions for the electrochemical bromination of aromatic compounds, which could be adapted for the synthesis of the 6,8-dibromochroman precursor.
| Electrode Material | Electrolyte | Solvent System | Key Advantages |
| Platinum | Sodium Bromide/Hydrobromic Acid | Chloroform/Water (Two-phase) | High yields and regioselectivity, avoids direct use of Br₂. sci-hub.st |
| Carbon | Tetrabutylammonium Bromide | Dichloromethane | Good for electron-rich aromatic rings at room temperature. nih.gov |
| Graphite | Hydrobromic Acid | Acetonitrile/Water | Can be performed in an undivided cell, simplifying the setup. google.com |
Sustainable Chemical Processes for the Preparation of (6,8-Dibromochroman-3-YL)methanamine
The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For the synthesis of (6,8-Dibromochroman-3-YL)methanamine, several sustainable strategies can be implemented.
The use of environmentally benign solvents, such as water or bio-derived solvents, in the synthetic steps would significantly reduce the generation of hazardous waste. Furthermore, the development of catalytic processes that can be performed under solvent-free conditions or with minimal solvent usage is highly desirable.
Microwave-assisted synthesis is another green technology that can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net The application of microwave irradiation to the key steps in the synthesis of the target molecule, such as the formation of the chroman ring or the reductive amination, could lead to a more sustainable process.
The use of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. This could involve the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports. For the reductive amination step, a recyclable biocatalyst or a polymer-supported metal catalyst could be employed.
By integrating these sustainable approaches, the synthesis of (6,8-Dibromochroman-3-YL)methanamine can be made more environmentally friendly and economically viable.
Exploration of the Chemical Reactivity and Transformational Pathways of 6,8 Dibromochroman 3 Yl Methanamine
Mechanistic Studies of Functional Group Interconversions on the Aminomethyl Moiety
The primary amine of the aminomethyl group is a key functional handle, serving as a nucleophilic center and a site for the introduction of diverse structural motifs.
The lone pair of electrons on the nitrogen atom allows for a wide range of reactions typical of primary amines. These include N-alkylation, N-acylation, and sulfonylation to generate a library of derivatives with modified properties. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, treatment with sulfonyl chlorides provides sulfonamides.
The formation of secondary or tertiary amines can be achieved through reductive amination with aldehydes or ketones, followed by reduction of the intermediate imine/enamine, or via direct N-alkylation with alkyl halides.
Table 1: Representative Examples of Amine Functionalization
| Reagent | Base/Conditions | Product Class |
|---|---|---|
| Acetyl Chloride | Triethylamine, DCM | N-Acetamide |
| Benzoyl Chloride | Pyridine, DCM | N-Benzamide |
| Methanesulfonyl Chloride | Triethylamine, DCM | N-Methanesulfonamide |
| Benzaldehyde | NaBH(OAc)₃, DCE | N-Benzylamine |
This table is interactive. Click on the headers to sort.
Beyond simple derivatization, the aminomethyl group can be utilized in more complex C-N bond-forming reactions to elaborate the molecular scaffold. For example, the primary amine can serve as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, extending the carbon chain. It can also be a component in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity.
Furthermore, the amine could be transformed into other functional groups. Diazotization with nitrous acid could, in principle, lead to a diazonium salt, which is a versatile intermediate for introducing functionalities such as hydroxyl, cyano, or azide (B81097) groups, although such reactions on aliphatic amines can be complex.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Brominated Positions (C-6, C-8)
The two aryl bromide moieties at the C-6 and C-8 positions are prime locations for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential steric environments of the C-6 and C-8 positions may allow for selective mono-functionalization under carefully controlled conditions.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting aryl halides with organoboronic acids or esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the primary amine present in the substrate. nih.gov Both the C-6 and C-8 bromine atoms are expected to be reactive under standard Suzuki-Miyaura conditions, potentially leading to di-substituted products if an excess of the boronic acid is used. researchgate.netresearchgate.net
Table 2: Hypothetical Suzuki-Miyaura and Heck Reaction Products
| Coupling Partner | Reaction Type | Catalyst (Example) | Product |
|---|---|---|---|
| Phenylboronic Acid | Suzuki-Miyaura | Pd(PPh₃)₄ | (6,8-Diphenylchroman-3-YL)methanamine |
| 4-Methoxyphenylboronic Acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | (6,8-Bis(4-methoxyphenyl)chroman-3-YL)methanamine |
| Styrene | Heck | Pd(OAc)₂ | (6,8-Distyrylchroman-3-YL)methanamine |
This table is interactive. Click on the headers to sort.
The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes using a palladium catalyst to form substituted alkenes. wikipedia.orgyoutube.com This transformation allows for the introduction of vinyl groups at the C-6 and C-8 positions. organic-chemistry.org The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base. wikipedia.orgmdpi.com The stereoselectivity of the Heck reaction generally favors the trans isomer of the resulting alkene. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction would allow for the introduction of a wide variety of primary or secondary amines at the C-6 and C-8 positions, transforming the dibromo-scaffold into di-amino or differentially substituted amino-bromo derivatives. acsgcipr.orgresearchgate.net The choice of palladium catalyst and, crucially, the phosphine ligand is critical for achieving high yields. wikipedia.orgyoutube.com
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org This reaction would enable the installation of alkyne functionalities onto the chroman core, which are valuable handles for further transformations, such as click chemistry or conversion to other functional groups. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov
Table 3: Hypothetical Buchwald-Hartwig and Sonogashira Reaction Products
| Coupling Partner | Reaction Type | Catalyst (Example) | Product |
|---|---|---|---|
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | N⁶,N⁸-Diphenyl-3-(aminomethyl)chroman-6,8-diamine |
| Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | 6,8-Dimorpholinochroman-3-yl)methanamine |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | (6,8-Bis(phenylethynyl)chroman-3-YL)methanamine |
This table is interactive. Click on the headers to sort.
Electrophilic and Nucleophilic Reactivity of the Chroman Ring System
The chroman ring system possesses distinct electronic properties that govern its reactivity. The aromatic portion is influenced by the activating ether oxygen and the deactivating bromine atoms, while the saturated heterocyclic ring can potentially undergo ring-opening under specific conditions.
Electrophilic aromatic substitution (EAS) reactions are characteristic of aromatic systems. masterorganicchemistry.com In the case of the 6,8-dibromochroman moiety, the aromatic ring is heavily influenced by its substituents. The ether oxygen at position 1 is a strong activating, ortho, para-director. The alkyl portion of the heterocyclic ring at C-4 is a weak activating, ortho, para-director. Conversely, the bromine atoms at C-6 and C-8 are deactivating groups, although they also direct electrophiles to the ortho and para positions. libretexts.org
Given the existing substitution pattern, the available positions for electrophilic attack are C-5 and C-7. The directing effects of the substituents are conflicting:
For C-5: It is ortho to the activating alkyl group (at C-4) and meta to the activating oxygen (at C-1) and the deactivating bromine (at C-6).
For C-7: It is para to the activating alkyl group (at C-4), ortho to the deactivating bromine (at C-8), and meta to the activating oxygen (at C-1).
Regarding nucleophilic reactivity, the chroman ether linkage is generally stable. However, strong acids or Lewis acids could potentially catalyze the ring-opening of the pyran ring. Nucleophilic attack on the aromatic ring, such as in a nucleophilic aromatic substitution (SNAr) reaction to displace the bromines, is generally disfavored unless a strong electron-withdrawing group is present on the ring to activate it. researchgate.net Therefore, transition metal-catalyzed coupling reactions, as described in section 3.2, are the preferred methods for functionalizing the C-6 and C-8 positions.
Stereochemical Implications in Reactions Involving the Chiral Center of (6,8-Dibromochroman-3-YL)methanamine
The chiral center at the C3 position of the (6,8-Dibromochroman-3-YL)methanamine scaffold is a key determinant of its three-dimensional structure and, consequently, its interaction with other chiral molecules. Reactions involving this center or adjacent functional groups can proceed with varying degrees of stereoselectivity, leading to the formation of diastereomers or enantiomers. The stereochemical outcome of such reactions is influenced by several factors, including the nature of the reactants, the catalyst employed, and the reaction conditions.
In analogous systems, the stereoselective synthesis of 3-substituted chromans has been achieved through various catalytic methods. For instance, asymmetric hydrogenation of chromones has been shown to produce chiral 2-substituted chromanes with high efficiency. While this applies to the C2 position, similar principles of asymmetric catalysis can be envisioned for controlling the stereochemistry at the C3 position during the synthesis of (6,8-Dibromochroman-3-YL)methanamine precursors.
One common approach to establishing the stereochemistry at the C3 position is through the reduction of a suitable precursor, such as a 3-oximino or 3-cyano-substituted chroman. The choice of reducing agent and catalyst can significantly influence the diastereoselectivity of the reduction. For example, catalytic hydrogenation using a chiral catalyst could potentially favor the formation of one stereoisomer over the other.
The table below illustrates hypothetical stereochemical outcomes for the reduction of a precursor to a 3-aminomethylchroman, based on findings for similar reductions in related heterocyclic systems.
| Precursor Functional Group | Reagent/Catalyst | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| 3-Carbonitrile | H₂, Rhodium-based chiral catalyst | 85:15 | 92 |
| 3-Oxime | LiAlH₄ | 60:40 | Not applicable (racemic) |
| 3-Nitroalkene | Organocatalyst, Hantzsch ester | 95:5 | 98 |
Note: This data is illustrative and based on analogous reactions in related heterocyclic systems, not on experimental results for (6,8-Dibromochroman-3-YL)methanamine.
Reactions that proceed via a mechanism involving the formation of a carbocation or a radical at the C3 position may lead to racemization if the intermediate is planar. Conversely, reactions that follow a concerted mechanism, such as some nucleophilic substitutions, may proceed with inversion or retention of configuration, depending on the specific pathway. The bulky bromine atoms at the C6 and C8 positions could also exert steric hindrance, influencing the approach of reagents and thereby affecting the stereochemical outcome of reactions.
Derivatization Strategies for Expanding Molecular Diversity from the (6,8-Dibromochroman-3-YL)methanamine Scaffold
The primary amine of the aminomethyl group in (6,8-Dibromochroman-3-YL)methanamine is a versatile functional handle for a wide range of chemical transformations. These derivatization strategies allow for the systematic modification of the molecule's properties and the generation of a library of analogs for further investigation. Common derivatization reactions for primary amines include acylation, alkylation, sulfonylation, and the formation of imines and ureas.
Acylation: The reaction of the primary amine with acylating agents such as acid chlorides, anhydrides, or activated esters yields stable amide derivatives. This is a robust and high-yielding reaction that can be used to introduce a wide variety of substituents.
Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce one or two alkyl groups onto the nitrogen atom, leading to secondary and tertiary amines, respectively. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, is another effective method for mono-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. These derivatives are often highly crystalline and can be useful for purification and characterization.
Urea and Thiourea Formation: The primary amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These functional groups can participate in hydrogen bonding and may impart specific biological activities.
The following table provides examples of derivatization reactions that could be applied to the (6,8-Dibromochroman-3-YL)methanamine scaffold, along with typical reagents and the resulting functional groups.
| Reaction Type | Reagent | Resulting Functional Group |
| Acylation | Acetyl chloride, triethylamine | N-acetamide |
| Alkylation (Reductive Amination) | Benzaldehyde, sodium triacetoxyborohydride | N-benzylamine |
| Sulfonylation | p-Toluenesulfonyl chloride, pyridine | N-tosylsulfonamide |
| Urea Formation | Phenyl isocyanate | N-phenylurea |
| Imine Formation | 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)amine |
Note: This table presents common derivatization strategies for primary amines and is intended to be illustrative for the (6,8-Dibromochroman-3-YL)methanamine scaffold.
These derivatization strategies, combined with the potential for stereocontrol at the chiral center, provide a powerful platform for the synthesis of a diverse range of molecules based on the (6,8-Dibromochroman-3-YL)methanamine core structure.
Computational and Theoretical Investigations of 6,8 Dibromochroman 3 Yl Methanamine
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. For (6,8-Dibromochroman-3-YL)methanamine, these methods can predict its three-dimensional structure, the distribution of electrons, and its propensity for various chemical interactions.
Conformational Landscape Analysis of the Chroman-3-yl System
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. The chroman ring in (6,8-Dibromochroman-3-YL)methanamine is not planar and can adopt several conformations. The dihydropyran ring typically exists in a half-chair or sofa conformation. The presence of a substituent at the 3-position, in this case, the aminomethyl group, significantly influences the conformational equilibrium.
Computational studies on similar 3-substituted chroman derivatives have shown that the substituent can adopt either an axial or an equatorial position. The relative stability of these conformers is determined by a balance of steric and electronic effects. In the case of (6,8-Dibromochroman-3-YL)methanamine, the aminomethyl group is expected to favor the equatorial position to minimize steric hindrance with the chroman ring.
DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to optimize the geometries of both the axial and equatorial conformers and to calculate their relative energies. The results of such hypothetical calculations are presented in Table 1.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|
| Equatorial | 0.00 | 95.7 |
| Axial | 2.50 | 4.3 |
The data suggest that the equatorial conformer is significantly more stable, and would thus be the predominant form at room temperature. This has important implications for how the molecule interacts with biological targets or other reactants, as the orientation of the aminomethyl group will be largely fixed.
Electronic Properties and Reactivity Descriptors (e.g., Fukui functions)
The electronic properties of (6,8-Dibromochroman-3-YL)methanamine are governed by the interplay of the electron-donating aminomethyl group and the electron-withdrawing bromine atoms, all attached to the chroman framework. These properties can be quantified using various descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. A smaller gap suggests higher reactivity. The bromine atoms, being highly electronegative, are expected to lower the energy of both the HOMO and LUMO, while the aminomethyl group will likely raise the HOMO energy.
To pinpoint the most reactive sites within the molecule, Fukui functions can be calculated. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. researchgate.net Specifically, ƒ+(r) predicts sites for nucleophilic attack (electron acceptance), while ƒ-(r) predicts sites for electrophilic attack (electron donation). scm.com
For (6,8-Dibromochroman-3-YL)methanamine, the nitrogen atom of the aminomethyl group is expected to have a high ƒ-(r) value, indicating its nucleophilic character. The aromatic carbon atoms attached to the bromine atoms, as well as the bromine atoms themselves (due to the σ-hole phenomenon), could be susceptible to nucleophilic attack, which would be reflected in their ƒ+(r) values. A hypothetical condensed Fukui function analysis is presented in Table 2.
| Atom | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) |
|---|---|---|
| N (amine) | 0.05 | 0.35 |
| C6 | 0.12 | 0.08 |
| C8 | 0.14 | 0.07 |
| Br (at C6) | 0.09 | 0.02 |
| Br (at C8) | 0.10 | 0.02 |
These hypothetical values illustrate how the aminomethyl nitrogen is the most likely site for electrophilic attack, while the aromatic carbons C6 and C8 are potential sites for nucleophilic attack.
Intermolecular Interactions and Aggregation Behavior Modeling
The presence of both hydrogen bond donors (the N-H bonds of the amine) and halogen bond donors (the C-Br bonds) in (6,8-Dibromochroman-3-YL)methanamine suggests that this molecule can participate in a variety of intermolecular interactions. jchemrev.comresearchgate.net These interactions are crucial for understanding its solid-state packing, solubility, and interactions with biological macromolecules.
Computational modeling can be used to explore the geometry and energetics of these non-covalent interactions. For example, DFT calculations can be performed on a dimer of the molecule to identify the most stable intermolecular arrangement. Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing insight into the nature of the forces holding the dimer together.
It is likely that the most significant intermolecular interaction would be hydrogen bonding between the aminomethyl group of one molecule and the oxygen atom of the chroman ring or the nitrogen atom of another molecule. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, could also occur between a bromine atom of one molecule and a Lewis basic site (like the nitrogen or oxygen atom) of another. researchgate.net Table 3 presents hypothetical interaction energies for different dimer configurations.
| Interaction Type | Interaction Energy (kcal/mol) | Dominant Contribution (SAPT) |
|---|---|---|
| N-H···N Hydrogen Bond | -5.8 | Electrostatics |
| N-H···O Hydrogen Bond | -4.5 | Electrostatics |
| C-Br···N Halogen Bond | -3.2 | Electrostatics/Dispersion |
| π-π Stacking | -2.1 | Dispersion |
These data suggest that hydrogen bonding is the primary driving force for aggregation, with halogen bonding and π-π stacking playing secondary roles.
Mechanistic Probing of Reactions Involving (6,8-Dibromochroman-3-YL)methanamine via Computational Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. For (6,8-Dibromochroman-3-YL)methanamine, the aminomethyl group is a key site of reactivity, potentially undergoing reactions such as N-alkylation or acylation.
Transition State Geometries and Activation Energy Calculations
To study a reaction mechanism computationally, the geometries of the reactants, products, and the transition state connecting them are optimized. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bond-forming and bond-breaking processes occurring during the reaction. Frequency calculations are performed to confirm the nature of these stationary points (reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency).
The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which is related to the reaction rate. A lower activation energy corresponds to a faster reaction.
Consider the SN2 reaction of (6,8-Dibromochroman-3-YL)methanamine with methyl iodide, a simple N-alkylation reaction. Computational modeling could be used to locate the transition state for this reaction and calculate the activation energy. The transition state would feature an elongated N-H bond, a partially formed N-C bond to the methyl group, and an elongated C-I bond. Table 4 provides hypothetical activation energies for this reaction.
| Reaction | Activation Energy (kcal/mol) |
|---|---|
| N-methylation with CH3I (gas phase) | 22.5 |
Solvent Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. researchgate.net Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the activation energy.
Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions but are computationally more expensive.
For the N-methylation of (6,8-Dibromochroman-3-YL)methanamine, a polar solvent would be expected to stabilize the charged transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction. Table 5 shows hypothetical activation energies in different solvents.
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 22.5 |
| Chloroform | 4.8 | 19.8 |
| Acetonitrile | 37.5 | 16.2 |
| Water | 78.4 | 15.5 |
The trend in the hypothetical data clearly indicates that polar solvents are predicted to significantly increase the rate of this N-alkylation reaction.
Rational Design of Catalytic Systems for (6,8-Dibromochroman-3-YL)methanamine Transformations
The rational design of catalytic systems for the transformation of (6,8-Dibromochroman-3-YL)methanamine is a key area of computational chemistry research, aimed at developing efficient and selective methods for modifying this complex scaffold. Given the structure of the molecule, several key reactive sites lend themselves to catalytic transformation. These include the C-Br bonds at the 6 and 8 positions of the chroman ring, and the primary amine of the methanamine group. Computational modeling provides a powerful tool for designing catalysts tailored to specific transformations at these sites.
One major focus of rational catalyst design is the selective dehalogenation of the aryl bromide moieties. Reductive dehalogenation of aryl bromides can be achieved using various catalytic systems, and computational methods are instrumental in elucidating the reaction mechanisms and optimizing catalyst performance. organic-chemistry.orgresearchwithrutgers.com Density Functional Theory (DFT) calculations can be employed to model the elementary steps of the catalytic cycle, such as oxidative addition of the C-Br bond to a metal center, and subsequent reductive elimination. These calculations can predict reaction barriers and catalyst stability, guiding the choice of metal (e.g., Palladium, Nickel) and ligands. For instance, a theoretical study might compare the energy profiles for the dehalogenation of (6,8-Dibromochroman-3-YL)methanamine using different phosphine (B1218219) ligands on a palladium catalyst.
Another significant area of investigation is the catalytic C-N bond formation to further functionalize the aminomethyl group. nih.govnih.govresearchgate.net Computational studies can aid in the design of catalysts for reactions such as N-arylation or N-alkylation. By modeling the substrate-catalyst interactions, researchers can predict the regioselectivity and stereoselectivity of these transformations. For example, molecular docking simulations could be used to predict the binding orientation of the aminomethyl group in the active site of an enzyme or a synthetic catalyst, providing insights into how to achieve selective functionalization.
The table below presents hypothetical data from a DFT study on the catalytic dehalogenation of (6,8-Dibromochroman-3-YL)methanamine, illustrating how computational results can guide catalyst selection.
| Catalyst System | Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Overall Turnover Frequency (TOF) (calculated) |
| Pd(OAc)2 | PPh3 | 18.5 | 12.3 | 1.2 x 10^3 |
| Pd(OAc)2 | P(o-tolyl)3 | 16.2 | 11.8 | 3.5 x 10^3 |
| NiCl2 | dppe | 15.8 | 10.5 | 5.8 x 10^3 |
| NiCl2 | dppf | 17.1 | 11.2 | 2.1 x 10^3 |
This table is generated for illustrative purposes and does not represent experimental data.
Chemoinformatics and Database Mining for Related Structural Motifs
Chemoinformatics and database mining are essential tools for understanding the chemical space around (6,8-Dibromochroman-3-YL)methanamine and identifying related structural motifs with potential biological activity. mdpi.com By searching large chemical databases such as PubChem, ChEMBL, and SciFinder, researchers can identify compounds with similar chroman scaffolds or related halogenated heterocyclic systems. researchgate.net This allows for the exploration of structure-activity relationships (SAR) and the identification of key structural features that may contribute to desired biological effects. nih.govmdpi.comoptibrium.commdpi.com
Database mining can reveal the prevalence of the dibrominated chroman motif in different contexts, such as in natural products, synthetic compound libraries, or patented chemical entities. This information can provide insights into the potential applications of (6,8-Dibromochroman-3-YL)methanamine and its derivatives. For example, the presence of similar brominated heterocyclic scaffolds in compounds with known antimicrobial or anticancer activity could suggest that this molecule may also possess such properties. researchgate.net
Furthermore, chemoinformatic tools can be used to predict the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of (6,8-Dibromochroman-3-YL)methanamine and a virtual library of its derivatives. Molecular descriptors, such as molecular weight, logP, polar surface area, and the number of hydrogen bond donors and acceptors, can be calculated to assess the "drug-likeness" of these compounds. Molecular docking studies can also be performed to predict the binding affinity of these molecules to various biological targets, helping to prioritize compounds for synthesis and experimental testing. researchgate.netsciencescholar.usepa.govnih.govnih.gov
The following table provides a hypothetical example of a chemoinformatic analysis of (6,8-Dibromochroman-3-YL)methanamine and a related virtual compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | Predicted Target | Predicted Binding Affinity (kcal/mol) |
| (6,8-Dibromochroman-3-YL)methanamine | C10H11Br2NO | 324.01 | 3.2 | 38.3 | Serotonin Transporter | -8.5 |
| (6-Bromo-8-fluorochroman-3-YL)methanamine | C10H11BrFNO | 260.10 | 2.5 | 38.3 | Dopamine Transporter | -7.9 |
This table is generated for illustrative purposes and does not represent experimental data.
Methodological Advancements in the Analytical Assessment of 6,8 Dibromochroman 3 Yl Methanamine Synthesis
Development of Advanced Chromatographic Methods for Reaction Monitoring and Process Optimization
Chromatographic techniques are fundamental to the analysis of chemical reactions, offering the capability to separate complex mixtures and quantify individual components. In the context of (6,8-Dibromochroman-3-YL)methanamine synthesis, advanced chromatographic methods are essential for monitoring reaction progress, identifying intermediates, and ensuring the purity of the final product.
Since (6,8-Dibromochroman-3-YL)methanamine possesses a chiral center at the C3 position, the synthesis can result in a racemic mixture of enantiomers. Given that enantiomers can exhibit different pharmacological activities, their separation and quantification are of paramount importance. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers. researchgate.netshimadzu.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. researchgate.net The differential stability of these complexes leads to different retention times, allowing for their separation and quantification. Common CSPs for separating chiral amines include those based on polysaccharides (e.g., cellulose and amylose derivatives) and cyclodextrins. nih.gov
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity of (6,8-Dibromochroman-3-YL)methanamine
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
This data is illustrative and serves to represent a typical chiral separation.
The development of such a method allows for the accurate determination of the enantiomeric excess (ee), a critical quality attribute for chiral pharmaceutical compounds. cat-online.com
High-resolution techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) are invaluable for monitoring the progress of the synthesis of (6,8-Dibromochroman-3-YL)methanamine. The use of sub-2 µm particle columns in UHPLC provides significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. africanjournalofbiomedicalresearch.com This allows for the rapid separation and quantification of reactants, intermediates, products, and byproducts in the reaction mixture.
By tracking the concentration of these species over time, reaction kinetics can be studied, and the process can be optimized to maximize yield and minimize impurities. For instance, a reversed-phase UHPLC method can be developed to monitor the key steps in a potential synthetic route.
Table 2: Representative UHPLC Method for Reaction Monitoring
| Parameter | Condition |
| Column | C18 Acquity UPLC BEH (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 40 °C |
This table presents a hypothetical UHPLC method for illustrative purposes.
Spectroscopic Techniques for In-situ Reaction Monitoring (e.g., FTIR, Raman spectroscopy for reaction kinetics)
In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer the ability to monitor chemical reactions in real-time without the need for sampling. mt.com These non-invasive methods provide continuous data on the concentration of reactants and products, enabling a deep understanding of reaction kinetics and mechanisms. youtube.com
For the synthesis of (6,8-Dibromochroman-3-YL)methanamine, an attenuated total reflectance (ATR) FTIR probe could be inserted directly into the reaction vessel. By monitoring characteristic infrared absorption bands, the progress of the reaction can be tracked. For example, the disappearance of a carbonyl stretch from a starting material and the appearance of a C-N stretching vibration could indicate the formation of the amine product.
Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media and for observing non-polar functional groups. labmanager.com It provides complementary information to FTIR and can be used to study changes in the molecular backbone and identify different polymorphic forms of the product. mt.com
Table 3: Potential Vibrational Frequencies for Monitoring the Synthesis of (6,8-Dibromochroman-3-YL)methanamine
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Indication |
| Aldehyde (C=O) | FTIR | ~1720-1740 | Consumption of starting material |
| Primary Amine (N-H bend) | FTIR | ~1590-1650 | Formation of product |
| Aromatic C-Br | Raman | ~500-600 | Presence in starting material and product |
| C-O-C (ether) | FTIR | ~1050-1150 | Formation of chroman ring |
These frequencies are approximate and can vary based on the specific molecular environment.
Mass Spectrometry for Mechanistic Pathway Elucidation in Complex Reaction Mixtures
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for elucidating reaction mechanisms. purdue.edu It allows for the identification of transient intermediates and low-level byproducts that can provide crucial insights into the reaction pathway. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. mdpi.com
In the synthesis of (6,8-Dibromochroman-3-YL)methanamine, LC-MS could be used to analyze aliquots from the reaction mixture at different time points. By identifying the mass-to-charge ratio (m/z) of various species, it is possible to propose structures for intermediates and byproducts, thereby constructing a detailed mechanistic picture. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by providing fragmentation patterns of the ions of interest. nih.gov
Table 4: Hypothetical Mass Spectrometry Data for Key Species in a Synthetic Route
| Compound | Proposed Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| 2,4-Dibromophenol | C₆H₄Br₂O | 250.8650 | 250.8648 |
| Intermediate Aldehyde | C₉H₈Br₂O₂ | 309.8912 | 309.8915 |
| (6,8-Dibromochroman-3-YL)methanamine | C₁₀H₁₁Br₂NO | 321.9228 | 321.9231 |
This data is hypothetical and for illustrative purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic Stages
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of organic molecules. cas.cz Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the verification of the desired structure at each stage of the synthesis. nih.gov
For the final product, (6,8-Dibromochroman-3-YL)methanamine, ¹H NMR would show characteristic signals for the aromatic protons, the protons on the chroman ring, and the methylene and methine protons of the aminomethyl group. The chemical shifts, coupling constants, and integration of these signals would confirm the connectivity and stereochemistry of the molecule. ¹³C NMR would provide complementary information on the carbon skeleton. Advanced 2D NMR techniques like COSY and HSQC can be used to establish correlations between protons and carbons, further solidifying the structural assignment.
Table 5: Predicted ¹H NMR Chemical Shifts for (6,8-Dibromochroman-3-YL)methanamine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.5 | d | ~2.5 |
| H-7 | ~7.3 | d | ~2.5 |
| H-2 | ~4.2-4.4 | m | - |
| H-4 | ~2.8-3.0 | m | - |
| H-3 | ~2.2-2.4 | m | - |
| -CH₂NH₂ | ~2.6-2.8 | m | - |
| -NH₂ | ~1.5 (broad s) | s | - |
Predicted chemical shifts are illustrative and would need to be confirmed by experimental data.
Future Research Trajectories and Emerging Paradigms in the Chemistry of 6,8 Dibromochroman 3 Yl Methanamine
Innovations in Green and Sustainable Synthesis of Chroman Derivatives
The chemical industry's increasing focus on sustainability is steering the synthesis of chroman derivatives, including (6,8-Dibromochroman-3-YL)methanamine, towards more environmentally benign methodologies. Traditional synthesis often involves hazardous reagents and generates significant waste, prompting the adoption of green chemistry principles. nih.govresearchgate.net Future research will likely concentrate on several key areas to reduce the ecological impact of chroman synthesis.
Innovations in this domain focus on the use of sustainable raw materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net Methodologies such as microwave irradiation and ultrasound-assisted synthesis are being implemented to improve efficiency and reduce energy consumption. nih.govresearchgate.net The use of greener, often bio-based, solvents and the development of reusable, non-toxic catalysts are central to these efforts. nih.govresearchgate.net These approaches not only offer environmental benefits but also advantages in terms of scalability, cost-effectiveness, and ease of purification. researchgate.net
Organocatalysis, for example, presents an affordable and environmentally friendly alternative for synthesizing chroman derivatives. researchgate.net Additionally, multicomponent reactions (MCRs) in solvent-free conditions, facilitated by catalysts like nano-kaoline/BF3/Fe3O4, are gaining traction for the efficient, one-pot synthesis of 4H-chromenes. sharif.edu These strategies align with the principles of green chemistry by maximizing atom economy and minimizing waste.
| Green Chemistry Approach | Description | Potential Benefits for Chroman Synthesis | Reference |
|---|---|---|---|
| Microwave Irradiation | Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Faster synthesis of (6,8-Dibromochroman-3-YL)methanamine precursors, improved energy efficiency. | nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing reaction rates and yields. | Improved reaction kinetics and efficiency under milder conditions. | nih.govresearchgate.net |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or bio-solvents. | Reduced toxicity and environmental pollution during synthesis and purification. | nih.govresearchgate.net |
| Reusable Catalysts | Development of heterogeneous or magnetically separable catalysts that can be easily recovered and reused. | Lowered costs, reduced catalyst waste, and simplified product purification. | researchgate.netsharif.edu |
| Organocatalysis | Use of small organic molecules as catalysts, avoiding the use of toxic or expensive metals. | Environmentally friendly, often cheaper, and can provide high stereoselectivity. | researchgate.net |
Exploration of Novel Reaction Chemistries and Stereoselective Transformations
The biological activity of chroman derivatives is often highly dependent on their stereochemistry. Consequently, a major thrust of future research lies in the development of novel and highly stereoselective synthetic methods. The synthesis of chromans with multiple contiguous stereogenic centers is a significant challenge that is being addressed through innovative reaction cascades. oup.com
Recent advancements include one-pot, highly diastereoselective syntheses of multisubstituted chroman derivatives through sequences like iminium formation/Morita-Baylis-Hillman reaction/oxa-Michael reaction. oup.com Transition metal catalysis, employing metals such as Nickel, Rhodium, and Ruthenium, has proven to be a powerful strategy for the asymmetric synthesis of chiral chromans. chemrxiv.orgorganic-chemistry.org For instance, Nickel-catalyzed asymmetric intramolecular reductive cyclization can produce chiral 3-hydroxyl chroman derivatives with excellent enantioselectivity. chemrxiv.org
Domino reactions catalyzed by modularly designed organocatalysts are also emerging as an efficient route to highly functionalized chroman-2-ones and chromanes with excellent enantio- and diastereoselectivity. nih.gov Furthermore, asymmetric radical bicyclization processes are being developed to construct chiral chromanones and chromanes with fused cyclopropanes, generating multiple stereogenic centers with high precision. nih.gov These sophisticated methods provide access to a vast chemical space of structurally complex and stereochemically defined chroman derivatives, which will be crucial for elucidating structure-activity relationships.
| Stereoselective Method | Key Features | Application to Chroman Synthesis | Reference |
|---|---|---|---|
| Domino Michael/Hemiacetalization | Organocatalytic cascade reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. | Produces functionalized chroman-2-ones and chromanes with high diastereo- and enantioselectivity. | nih.gov |
| Asymmetric Radical Bicyclization | Metalloradical catalysis (e.g., Co(II)-based) to construct fused ring systems. | Stereoselective construction of chiral chromanones and chromanes bearing fused cyclopropanes. | nih.gov |
| Ni-catalyzed Reductive Cyclization | Asymmetric intramolecular cyclization of aryl chained alkynones using a chiral phosphine (B1218219) ligand. | Efficient synthesis of chiral chromans with quaternary allylic siloxanes in high yield and enantioselectivity. | chemrxiv.orgchemrxiv.org |
| One-Pot Multi-Transformation Reactions | Successive reactions (e.g., iminium formation, Morita-Baylis-Hillman, oxa-Michael) in a single pot. | Highly diastereoselective synthesis of multisubstituted chromans with three contiguous stereocenters. | oup.com |
Integration with Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of chemical reactions. eurekalert.org For a target molecule like (6,8-Dibromochroman-3-YL)methanamine, ML algorithms can leverage vast reaction databases to predict optimal reaction conditions, including catalysts, solvents, and temperatures. beilstein-journals.orgnih.gov This data-driven approach can significantly reduce the number of trial-and-error experiments required, saving time and resources.
AI models are being developed to predict not only reaction outcomes but also to suggest novel synthetic pathways that may not be intuitive to human chemists. ijsea.comasiaresearchnews.com These tools can analyze the structural and electronic properties of reactants to predict plausible reaction mechanisms and potential side products. ijsea.com For instance, global models can exploit information from comprehensive databases to suggest general reaction conditions for new transformations, while local models can fine-tune specific parameters for a particular reaction class to improve yield and selectivity. beilstein-journals.orgnih.gov
The synergy between AI and experimental chemistry, particularly when combined with high-throughput experimentation, creates a powerful feedback loop. ijsea.com Experimental data is used to train and refine predictive models, which in turn guide the design of more efficient and successful experiments. This iterative process accelerates the discovery of novel reactions and the optimization of synthetic routes for complex molecules. ijsea.com
Development of High-Throughput Experimentation for Optimizing Synthetic Routes
High-throughput experimentation (HTE) has emerged as a powerful technology for accelerating the optimization of chemical reactions. nih.gov By performing a large number of reactions in parallel on a microscale, HTE allows for the rapid screening of a wide array of reaction parameters, such as catalysts, ligands, solvents, and temperatures. nih.govresearchgate.net This approach is particularly valuable for optimizing the synthesis of (6,8-Dibromochroman-3-YL)methanamine, where subtle changes in conditions can significantly impact yield and purity.
The data-rich nature of HTE provides a comprehensive understanding of the reaction space, identifying optimal conditions and revealing trends that might be missed in traditional, one-at-a-time experimentation. nih.gov Automated HTE platforms can significantly increase experimental efficiency, reducing the manual workload and allowing researchers to test more hypotheses simultaneously. youtube.com
Furthermore, the large, high-quality datasets generated by HTE are ideal for training and validating the machine learning models discussed in the previous section. youtube.comresearchgate.net The integration of HTE with ML creates a "self-driving lab" scenario, where algorithms propose new experiments based on previous results, and robotic systems execute them, leading to a highly efficient and automated cycle of discovery and optimization. youtube.com This paradigm shift will undoubtedly accelerate the development of robust and scalable synthetic routes for novel chroman derivatives.
Q & A
Advanced Research Question
- SPR Biosensing : Quantify binding affinity (KD) to targets like serotonin receptors.
- Cryo-EM : Resolve binding conformations in enzyme active sites .
Basic Research Question
Advanced Research Question
- Toxicity Profiling : Zebrafish embryo assays (LC50) to assess acute toxicity .
- Waste Management : Neutralize with 10% acetic acid before disposal .
How are conflicting data in literature resolved during experimental design?
Basic Research Question
- Meta-Analysis : Compare solvent systems and catalysts across studies (e.g., DCM vs. THF in bromination) .
Advanced Research Question
- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
